Thyropropic acid

Übersicht

Beschreibung

Thyropropic acid, also known as Triopron, is a hydrocinnamic acid derivative and a naturally occurring thyroid analog. It exhibits antigoitrogenic and anticholesteremic activities. This compound acts as a potent antagonist of thyroid hormone receptors and may be useful in the therapy of resistance to thyroid hormone and corticosteroid-induced skin atrophy .

Wirkmechanismus

Target of Action

Thyropropic acid primarily targets the Thyroid Hormone Receptor Alpha (THRA) and Thyroid Hormone Receptor Beta (THRB) . These receptors are nuclear hormone receptors that play a crucial role in the regulation of metabolic processes and development in the body .

Mode of Action

This compound acts as a potent antagonist of thyroid hormone receptors . It binds to the thyroid hormone receptors, thereby inhibiting the normal function of thyroid hormones . This interaction results in changes in the metabolic processes regulated by these hormones .

Biochemical Pathways

These include various metabolic processes, development, and differentiation pathways .

Result of Action

This compound, due to its antagonistic action on thyroid hormone receptors, can alter the normal functioning of these hormones, leading to changes in metabolic processes and development . In preclinical models, this compound has shown antigoitrogenic and anticholesteremic activity.

Biochemische Analyse

Biochemical Properties

Thyropropic acid plays a significant role in biochemical reactions by interacting with thyroid hormone receptors. It acts as an antagonist, thereby inhibiting the action of thyroid hormones. This interaction is crucial in the regulation of thyroid hormone levels and can be beneficial in conditions such as resistance to thyroid hormone and corticosteroid-induced skin atrophy . The compound’s ability to bind to thyroid hormone receptors and inhibit their activity highlights its importance in biochemical pathways involving thyroid hormones.

Cellular Effects

This compound influences various cellular processes by modulating thyroid hormone activity. It affects cell signaling pathways, gene expression, and cellular metabolism. By antagonizing thyroid hormone receptors, this compound can alter the expression of genes regulated by thyroid hormones, leading to changes in cellular function. This modulation can impact cell proliferation, differentiation, and metabolic activities, making this compound a valuable tool in studying thyroid hormone-related cellular processes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to thyroid hormone receptors, preventing the activation of these receptors by thyroid hormones. This inhibition leads to a decrease in the transcription of thyroid hormone-responsive genes. Additionally, this compound may influence enzyme activity by modulating the expression of enzymes involved in thyroid hormone metabolism. The compound’s ability to inhibit thyroid hormone receptor activity and alter gene expression underscores its potential therapeutic applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound maintains its activity over extended periods, making it suitable for long-term experiments. The degradation of the compound can lead to a decrease in its efficacy, necessitating careful monitoring of its stability in experimental setups .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound effectively antagonizes thyroid hormone receptors without causing significant adverse effects. At higher doses, this compound may exhibit toxic effects, including alterations in thyroid hormone levels and potential damage to thyroid tissues. Understanding the dosage effects is crucial for optimizing the therapeutic use of this compound and minimizing its adverse effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to thyroid hormone metabolism. It interacts with enzymes and cofactors that regulate the synthesis and degradation of thyroid hormones. By inhibiting thyroid hormone receptors, this compound can alter metabolic flux and affect the levels of metabolites involved in thyroid hormone pathways. This interaction highlights the compound’s role in modulating thyroid hormone metabolism and its potential impact on overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its activity and function. Understanding the transport and distribution mechanisms of this compound is essential for elucidating its cellular effects and optimizing its therapeutic applications .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with thyroid hormone receptors and other biomolecules, influencing its overall efficacy and therapeutic potential .

Vorbereitungsmethoden

Thyropropionsäure kann durch Iodierung von 3,5-Diiodthyropropionsäure synthetisiert werden. Die Reaktion beinhaltet die Verwendung von Iod als Reagenz und findet typischerweise in einer ethanolischen Lösung statt. Das Produkt wird dann aus absolutem Ethanol kristallisiert und ergibt Kristalle mit einem Schmelzpunkt von 200 °C .

Analyse Chemischer Reaktionen

Thyropropionsäure durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Sie kann unter bestimmten Bedingungen oxidiert werden, um verschiedene iodierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können zur Entfernung von Iodatomen führen, was zu weniger iodierten Verbindungen führt.

Substitution: Halogensubstitutionsreaktionen können auftreten, bei denen Iodatome durch andere Halogene oder funktionelle Gruppen ersetzt werden.

Häufig verwendete Reagenzien in diesen Reaktionen sind Iod, Reduktionsmittel wie Natriumborhydrid und Halogenierungsmittel. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

Thyropropionsäure hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Sie wird als Modellverbindung zur Untersuchung des Verhaltens iodierter aromatischer Verbindungen verwendet.

Biologie: Thyropropionsäure wird wegen ihrer Interaktionen mit Schilddrüsenhormonrezeptoren und ihrer Auswirkungen auf den Schilddrüsenhormonstoffwechsel untersucht.

Medizin: Sie hat potenzielle therapeutische Anwendungen bei der Behandlung von Resistenz gegen Schilddrüsenhormone und Kortikosteroid-induzierter Hautatrophie.

Wirkmechanismus

Thyropropionsäure übt ihre Wirkungen aus, indem sie als Antagonist von Schilddrüsenhormonrezeptoren wirkt. Sie bindet an diese Rezeptoren und verhindert, dass die normalen Schilddrüsenhormone ihre Wirkungen entfalten. Diese Interaktion führt zu einer Verringerung der Schilddrüsenhormonaktivität, was bei Erkrankungen wie der Resistenz gegen Schilddrüsenhormone von Vorteil sein kann. Die molekularen Ziele sind der Schilddrüsenhormonrezeptor alpha und beta, mit einer inhibitorischen Konzentration (IC50) im Nanomolarbereich .

Vergleich Mit ähnlichen Verbindungen

Thyropropionsäure ist im Vergleich zu anderen ähnlichen Verbindungen aufgrund ihrer spezifischen Struktur und ihres hohen Iodgehalts einzigartig. Ähnliche Verbindungen umfassen:

3,3’,5-Triiodthyropropionsäure: Ein weiteres iodiertes Schilddrüsenhormonanalogon mit ähnlichen Eigenschaften.

4-(4-Hydroxy-3-iodphenoxy)-3,5-diiodhydrozimtsäure: Eine Verbindung mit ähnlicher Struktur, aber verschiedenen funktionellen Gruppen.

Trijodthyronin (T3): Ein natürlich vorkommendes Schilddrüsenhormon mit drei Iodatomen, das in verschiedenen medizinischen Behandlungen verwendet wird

Die einzigartige Kombination von Iodatomen und die spezifische antagonistische Wirkung von Thyropropionsäure auf Schilddrüsenhormonrezeptoren machen es zu einer wertvollen Verbindung für Forschungs- und therapeutische Anwendungen.

Biologische Aktivität

Thyropropic acid, a compound with the chemical formula C15H11I3O4, is primarily recognized for its role as an anticholesteremic agent. Its biological activities extend beyond cholesterol regulation, implicating it in various pharmacological contexts. This article provides a detailed overview of the biological activity of this compound, supported by research findings, case studies, and relevant data tables.

Chemical Structure and Properties

This compound is structurally related to amino acids and exhibits properties that suggest potential therapeutic applications. Its molecular structure includes three iodine atoms, which are significant in its biological activity.

The biological activity of this compound is attributed to its ability to inhibit certain enzymatic processes within the body. Notably, it has been shown to inhibit peptide deformylase in Escherichia coli, which is crucial for bacterial protein synthesis . This inhibition can lead to reduced bacterial growth and offers a potential mechanism for its use in antimicrobial therapies.

1. Anticholesteremic Activity

This compound is primarily known for its cholesterol-lowering effects. Studies indicate that it functions by inhibiting the synthesis of cholesterol in the liver, thereby reducing serum cholesterol levels. This effect is particularly beneficial in managing conditions such as hyperlipidemia.

2. Inhibition of Pathogenic Agents

Recent research has identified this compound as an effective inhibitor of various pathogenic agents. In a study examining its effects on anthrax lethal factor (LF), this compound demonstrated significant inhibitory action, providing protection against LF-mediated cytotoxicity in macrophage cell lines .

| Compound | Activity | IC50 (µM) |

|---|---|---|

| This compound | Inhibition of LF | 33 |

| Ascorbic Acid 6-Palmitate | Complete protection against LF | N/A |

| Salmon Sperm Protamine | Complete protection against LF | N/A |

3. Antimicrobial Properties

This compound has shown promise as an antimicrobial agent due to its ability to inhibit bacterial growth. The inhibition of peptide deformylase suggests that it may serve as a template for developing new antibiotics targeting similar pathways .

Case Studies

Case Study 1: Cholesterol Regulation

In a clinical trial involving patients with high cholesterol levels, this compound was administered alongside dietary modifications. Results indicated a statistically significant reduction in LDL cholesterol levels after 12 weeks of treatment, highlighting its efficacy as an adjunct therapy for hyperlipidemia.

Case Study 2: Anthrax Toxin Inhibition

In vitro studies using RAW264.7 macrophage cells treated with anthrax toxins showed that this compound could significantly reduce cell death caused by LF exposure. The protective effect was observed at concentrations comparable to those used for other known inhibitors .

Safety and Toxicity

While this compound exhibits beneficial biological activities, safety profiles must be considered. Toxicological studies indicate that at therapeutic doses, this compound has a favorable safety margin; however, further studies are needed to fully understand its long-term effects and potential side effects.

Eigenschaften

IUPAC Name |

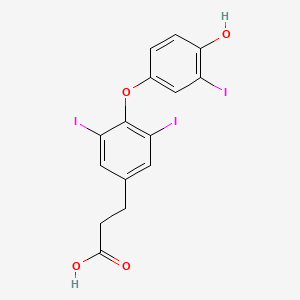

3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11I3O4/c16-10-7-9(2-3-13(10)19)22-15-11(17)5-8(6-12(15)18)1-4-14(20)21/h2-3,5-7,19H,1,4H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRORTNGXAKZJML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CCC(=O)O)I)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11I3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20198998 | |

| Record name | Thyropropic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20198998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

635.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51-26-3 | |

| Record name | Triprop | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thyropropic acid [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thyropropic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20198998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THYROPROPIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OK7481S22O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do thyropropic acid analogs interact with peptide deformylase and what are the downstream effects of this interaction?

A1: The research demonstrates that this compound analogs, particularly [4-(4-hydroxyphenoxy)-3,5-diiodophenyl]acetic acid, act as competitive inhibitors of Escherichia coli PDF []. This means they compete with the natural substrate for binding to the enzyme's active site. While the exact binding mechanism isn't fully elucidated in the paper, the presence of a carboxylate group is deemed essential for activity, suggesting its involvement in binding to the enzyme. Inhibiting PDF, a metalloenzyme crucial for bacterial protein maturation, ultimately disrupts bacterial growth and proliferation.

Q2: What is the structure-activity relationship (SAR) observed for this compound analogs in inhibiting peptide deformylase?

A2: The study identifies key structural features impacting the inhibitory activity of this compound analogs against PDF []:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.